

Application Notes and Protocols: Intein-Mediated Expression and Purification of DCD-1L

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Compound of Interest

Compound Name: Dermcidin

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Introduction

Dermcidin-1L (DCD-1L) is a 48-amino acid antimicrobial peptide found in human sweat, where it provides a crucial first line of defense against a broad spectrum of pathogens.^{[1][2][3][4][5]} Unlike many other antimicrobial peptides that are cationic, DCD-1L is anionic, giving it a unique mechanism of action.^{[6][7][8]} Its ability to function in the high-salt and acidic conditions of sweat makes it a promising candidate for the development of novel antibiotics.^{[1][2]} However, the production of sufficient quantities of pure and active DCD-1L for research and preclinical development presents a significant challenge.

The intein-mediated expression and purification system offers a robust solution for producing small peptides like DCD-1L.^{[2][9]} This system utilizes a self-cleaving intein tag fused to the target protein.^{[9][10]} The fusion protein can be expressed in a host system, typically *E. coli*, and then purified in a single affinity chromatography step.^{[2][10]} The intein tag, often combined with a chitin-binding domain (CBD), allows for specific binding to a chitin resin.^{[2][9]} Subsequent induction of intein cleavage, usually by a thiol reagent like dithiothreitol (DTT), releases the target peptide from the column, leaving the intein tag behind.^{[2][10]} This method avoids the need for proteases to remove the affinity tag, which can often lead to non-specific cleavage of the target protein.

These application notes provide a detailed protocol for the expression and purification of DCD-1L using an intein-based system, as well as a summary of expected results and a visualization

of the experimental workflow and the mechanism of action of DCD-1L.

Data Presentation

Table 1: Representative Purification Table for DCD-1L

Purification Step	Total Protein (mg)	DCD-1L (mg)	Purity (%)	Yield (%)
Crude Cell Lysate	1500	-	<1	100
Cleared Lysate	1200	-	<1	80
Chitin Column Eluate	10	8.5	>95	70.8
Final Purified DCD-1L	8.5	8.5	>95	70.8

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, such as expression levels and column capacity.

Experimental Protocols

Cloning of DCD-1L into an Intein Expression Vector

This protocol describes the subcloning of the DCD-1L gene into a suitable intein expression vector, such as pTYB11.

Materials:

- Human fetal cDNA library (or a plasmid containing the DCD gene)
- Forward and reverse primers for DCD-1L amplification (with appropriate restriction sites for the chosen vector)
- High-fidelity DNA polymerase
- pTYB11 vector (or similar intein-based vector)

- Restriction enzymes (e.g., SapI and NotI)[2]
- T4 DNA ligase
- Competent E. coli cells (e.g., XL10-Gold or DH5α)
- LB agar plates with appropriate antibiotic

Procedure:

- **PCR Amplification:** Amplify the 147-bp fragment of the DCD-1L gene from a human fetal cDNA library using PCR with high-fidelity DNA polymerase.[1][2] Design primers to introduce necessary restriction sites for cloning into the pTYB11 vector.
- **Vector and Insert Digestion:** Digest both the amplified DCD-1L PCR product and the pTYB11 vector with the appropriate restriction enzymes (e.g., SapI and NotI).[2]
- **Ligation:** Ligate the digested DCD-1L insert into the digested pTYB11 vector using T4 DNA ligase.
- **Transformation:** Transform the ligation product into competent E. coli cells and plate on LB agar containing the appropriate antibiotic for selection.[2]
- **Verification:** Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA from positive colonies.

Expression of the DCD-1L-Intein Fusion Protein

This protocol details the expression of the DCD-1L-intein fusion protein in E. coli.

Materials:

- Verified pTYB11-DCD-1L plasmid
- E. coli expression strain (e.g., BL21(DE3))
- LB broth with appropriate antibiotic
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

- **Inoculation:** Inoculate a starter culture of LB broth containing the appropriate antibiotic with a single colony of *E. coli* BL21(DE3) harboring the pTYB11-DCD-1L plasmid. Incubate overnight at 37°C with shaking.
- **Large-Scale Culture:** The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
- **Induction:** Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[\[11\]](#)
- **Expression:** Continue to incubate the culture for 4-6 hours at 30°C with shaking.
- **Harvesting:** Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of DCD-1L

This protocol describes the purification of DCD-1L using chitin affinity chromatography and on-column intein cleavage.

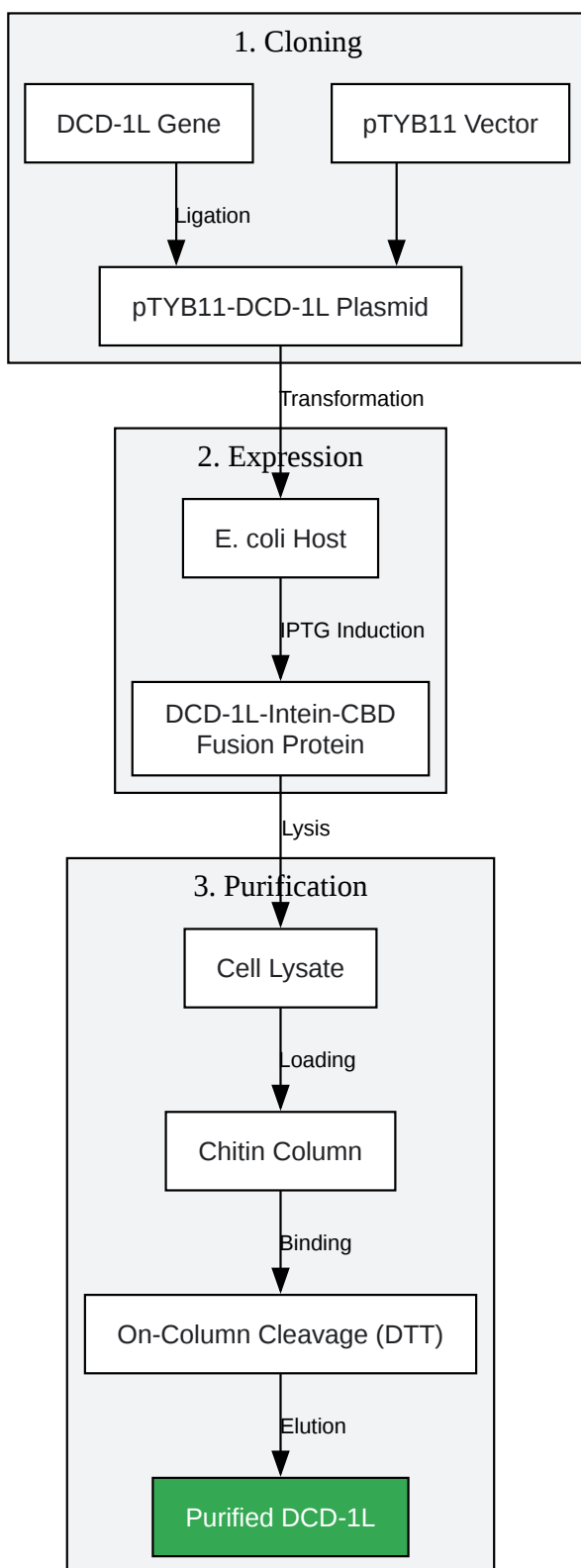
Materials:

- Cell pellet from expression
- Lysis Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.0)
- Lysozyme
- DNase I
- Chitin resin
- Column Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.0)
- Cleavage Buffer (Column Buffer containing 50 mM DTT)
- Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

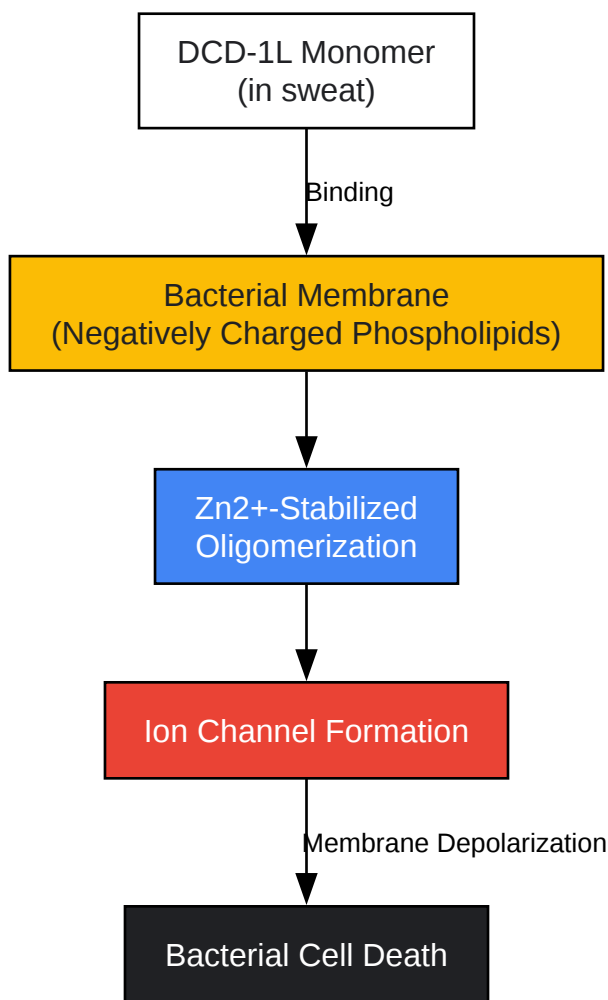
- **Cell Lysis:** Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
- **Clarification:** Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble DCD-1L-intein fusion protein.
- **Column Loading:** Load the cleared lysate onto a pre-equilibrated chitin resin column.
- **Washing:** Wash the column with at least 10 column volumes of Column Buffer to remove unbound proteins.
- **On-Column Cleavage:** To induce intein cleavage, quickly flush the column with 3 column volumes of Cleavage Buffer. Stop the flow and incubate the column at room temperature for 16-24 hours.[\[2\]](#)
- **Elution:** Elute the cleaved DCD-1L from the column with Column Buffer. Collect fractions and analyze by SDS-PAGE.
- **Buffer Exchange:** Pool the fractions containing pure DCD-1L and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
- **Analysis:** Confirm the purity and molecular weight of the purified DCD-1L using Tricine-SDS-PAGE and mass spectrometry.[\[1\]](#)[\[2\]](#)[\[12\]](#)

Visualizations



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Caption: Workflow for intein-mediated expression and purification of DCD-1L.



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Caption: Proposed mechanism of antimicrobial action of DCD-1L.

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